molecular formula C11H16N2O3 B13189435 Ethyl 2-amino-3-hydroxy-3-(3-methylpyridin-2-yl)propanoate

Ethyl 2-amino-3-hydroxy-3-(3-methylpyridin-2-yl)propanoate

Cat. No.: B13189435
M. Wt: 224.26 g/mol
InChI Key: VPMXOMIJGIEBIA-UHFFFAOYSA-N
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Description

Ethyl 2-amino-3-hydroxy-3-(3-methylpyridin-2-yl)propanoate is a chemical compound that belongs to the class of amino acids and derivatives It features a pyridine ring substituted with a methyl group and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-3-hydroxy-3-(3-methylpyridin-2-yl)propanoate can be achieved through several methods. One common approach involves the reaction of 3-methyl-2-pyridinecarboxaldehyde with ethyl glycinate hydrochloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like ethanol under reflux conditions. After the reaction is complete, the product is purified through recrystallization or column chromatography.

Industrial Production Methods

For industrial-scale production, the synthesis may involve more efficient and cost-effective methods. This could include the use of continuous flow reactors to enhance reaction rates and yields. Additionally, the use of catalysts and optimized reaction conditions can further improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-3-hydroxy-3-(3-methylpyridin-2-yl)propanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to its corresponding amine using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of the corresponding primary or secondary amine.

    Substitution: Formation of N-alkylated derivatives.

Scientific Research Applications

Ethyl 2-amino-3-hydroxy-3-(3-methylpyridin-2-yl)propanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 2-amino-3-hydroxy-3-(3-methylpyridin-2-yl)propanoate involves its interaction with specific molecular targets. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate access. The compound’s hydroxyl and amino groups can form hydrogen bonds with amino acid residues in the enzyme’s active site, leading to inhibition of enzyme activity. Additionally, the pyridine ring can participate in π-π interactions with aromatic residues, further stabilizing the enzyme-inhibitor complex.

Comparison with Similar Compounds

Ethyl 2-amino-3-hydroxy-3-(3-methylpyridin-2-yl)propanoate can be compared with other similar compounds such as:

    Ethyl 2-amino-3-hydroxy-3-(pyridin-2-yl)propanoate: Lacks the methyl group on the pyridine ring, which may affect its binding affinity and specificity.

    Ethyl 2-amino-3-hydroxy-3-(4-methylpyridin-2-yl)propanoate: The position of the methyl group on the pyridine ring is different, potentially altering its chemical reactivity and biological activity.

    Ethyl 2-amino-3-hydroxy-3-(3-chloropyridin-2-yl)propanoate: The presence of a chlorine atom instead of a methyl group can significantly change its electronic properties and reactivity.

Properties

Molecular Formula

C11H16N2O3

Molecular Weight

224.26 g/mol

IUPAC Name

ethyl 2-amino-3-hydroxy-3-(3-methylpyridin-2-yl)propanoate

InChI

InChI=1S/C11H16N2O3/c1-3-16-11(15)8(12)10(14)9-7(2)5-4-6-13-9/h4-6,8,10,14H,3,12H2,1-2H3

InChI Key

VPMXOMIJGIEBIA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(C1=C(C=CC=N1)C)O)N

Origin of Product

United States

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